![molecular formula C18H19N3O5S3 B2923183 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-71-0](/img/structure/B2923183.png)
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H19N3O5S3 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Microwave-Mediated Synthesis of Heterocycles : A study demonstrates the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the compound's utility in facilitating the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This showcases the compound's role in advancing heterocyclic chemistry through microwave-assisted reactions, which are crucial for pharmaceutical and agrochemical industries (Darweesh et al., 2016).
Formation of Hex-2-enopyranosides : Research on the formation of hex-2-enopyranosides from methyl 2,3-di-O-methanesulfonyl-α-D-glucopyranosides provides insight into synthetic pathways that could be relevant for the compound . The specific use of zinc–copper couples in these reactions shows the potential for innovative approaches to complex organic synthesis, which could be applicable to the synthesis or modification of similar compounds (Fraser-Reid & Boctor, 1969).
Potential Biological and Pharmacological Applications
Anticancer Applications : A study on the synthesis of indapamide derivatives, including compounds with structural similarities, demonstrated pro-apoptotic activity against human cancer cell lines. This suggests that derivatives of the compound might hold potential as anticancer agents, subject to further modifications and testing (Yılmaz et al., 2015).
Enzyme Inhibition : The synthesis and evaluation of novel Schiff bases derived from sulfamethoxazole and sulfisoxazole indicated enzyme inhibition properties. Such studies underscore the compound's potential applications in designing enzyme inhibitors, which are pivotal in drug discovery for various diseases (Alyar et al., 2019).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-20(2)29(25,26)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(28(4,23)24)11-16(15)27-18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUINJYPGKFTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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